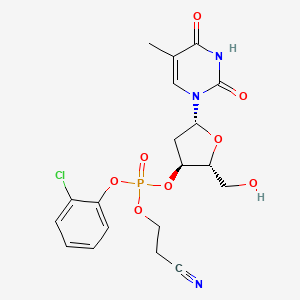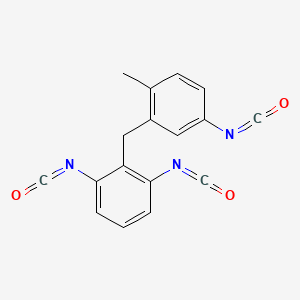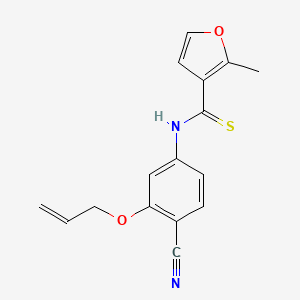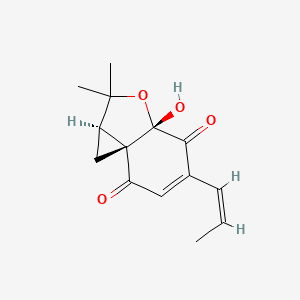
Dechloromycorrhizin, (1'Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’Z)-Dechloromycorrhizin A is a unique compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound is a derivative of mycorrhizin, which is a type of secondary metabolite produced by certain fungi. The “1’Z” designation indicates the specific geometric configuration of the molecule, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’Z)-Dechloromycorrhizin A typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of the molecule through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through reactions like halogenation, hydroxylation, or methylation.
Geometric Configuration: The specific “1’Z” configuration is achieved through selective isomerization or stereoselective synthesis techniques.
Industrial Production Methods
Industrial production of (1’Z)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1’Z)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1’Z)-Dechloromycorrhizin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in fungal metabolism and interactions with plant roots.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of (1’Z)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
類似化合物との比較
Similar Compounds
Mycorrhizin: The parent compound from which (1’Z)-Dechloromycorrhizin A is derived.
Dechloromycin: Another derivative with similar structural features but different functional groups.
Z-Mycorrhizin B: A related compound with a different geometric configuration.
Uniqueness
(1’Z)-Dechloromycorrhizin A is unique due to its specific “1’Z” configuration, which can influence its chemical reactivity and biological activity. This configuration may confer distinct properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
161815-17-4 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4-/t9-,13-,14+/m0/s1 |
InChIキー |
PIKQVDHHJWKTME-MWXCKUNPSA-N |
異性体SMILES |
C/C=C\C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
正規SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


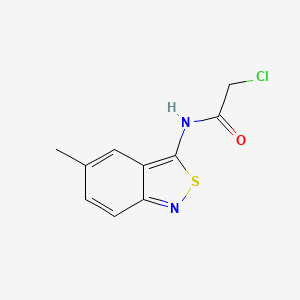
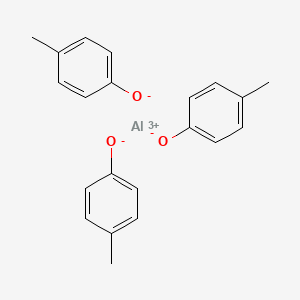


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
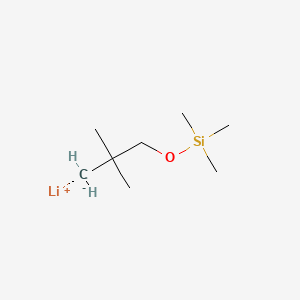

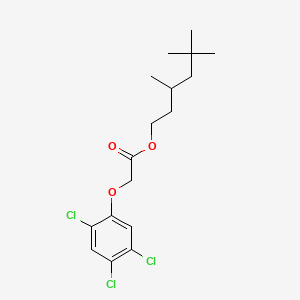

![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
